molecular formula C17H25NO2 B11116141 3-(4-Methylphenyl)propyl piperidin-1-ylacetate

3-(4-Methylphenyl)propyl piperidin-1-ylacetate

Cat. No.: B11116141
M. Wt: 275.4 g/mol
InChI Key: FXKVMTGIDSOWDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methylphenyl)propyl piperidin-1-ylacetate is an organic compound that features a piperidine ring, a phenyl group, and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)propyl piperidin-1-ylacetate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)propyl piperidin-1-ylacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with palladium on carbon.

    Nucleophiles: Sodium hydroxide, ammonia.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

3-(4-Methylphenyl)propyl piperidin-1-ylacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)propyl piperidin-1-ylacetate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring and phenyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methylphenyl)propyl piperidin-1-ylacetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C17H25NO2

Molecular Weight

275.4 g/mol

IUPAC Name

3-(4-methylphenyl)propyl 2-piperidin-1-ylacetate

InChI

InChI=1S/C17H25NO2/c1-15-7-9-16(10-8-15)6-5-13-20-17(19)14-18-11-3-2-4-12-18/h7-10H,2-6,11-14H2,1H3

InChI Key

FXKVMTGIDSOWDG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CCCOC(=O)CN2CCCCC2

solubility

23.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.